

3-Hydroxy Carvedilol-d5 deuterium labeling

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Compound Focus: 3-Hydroxy Carvedilol-d5

Cat. No.: S12908132

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Compound Profile and Specifications

The table below summarizes the core technical data for **3-Hydroxy Carvedilol-d5**:

Property	Description
IUPAC Name	3-Hydroxy Carvedilol-d5 [1]
CAS Number	1329836-56-7 [1] [2]
Molecular Formula	C ₂₄ H ₂₁ D ₅ N ₂ O ₅ [1] [2]
Molecular Weight	427.50 g/mol [1] [2]
Category	Deuterium-labeled stable isotope [1] [2]
Appearance	Greyish yellow solid [2]
Primary Applications	Internal Standard (LC-MS, GC-MS, NMR); Tracer for drug development [1]
Storage	2-8°C (Refrigerator) [2]

This compound is a deuterium-labeled version of a carvedilol metabolite. Its main use is as an internal standard to improve the accuracy and reliability of quantitative bioanalysis [1].

Key Technical Considerations for Use

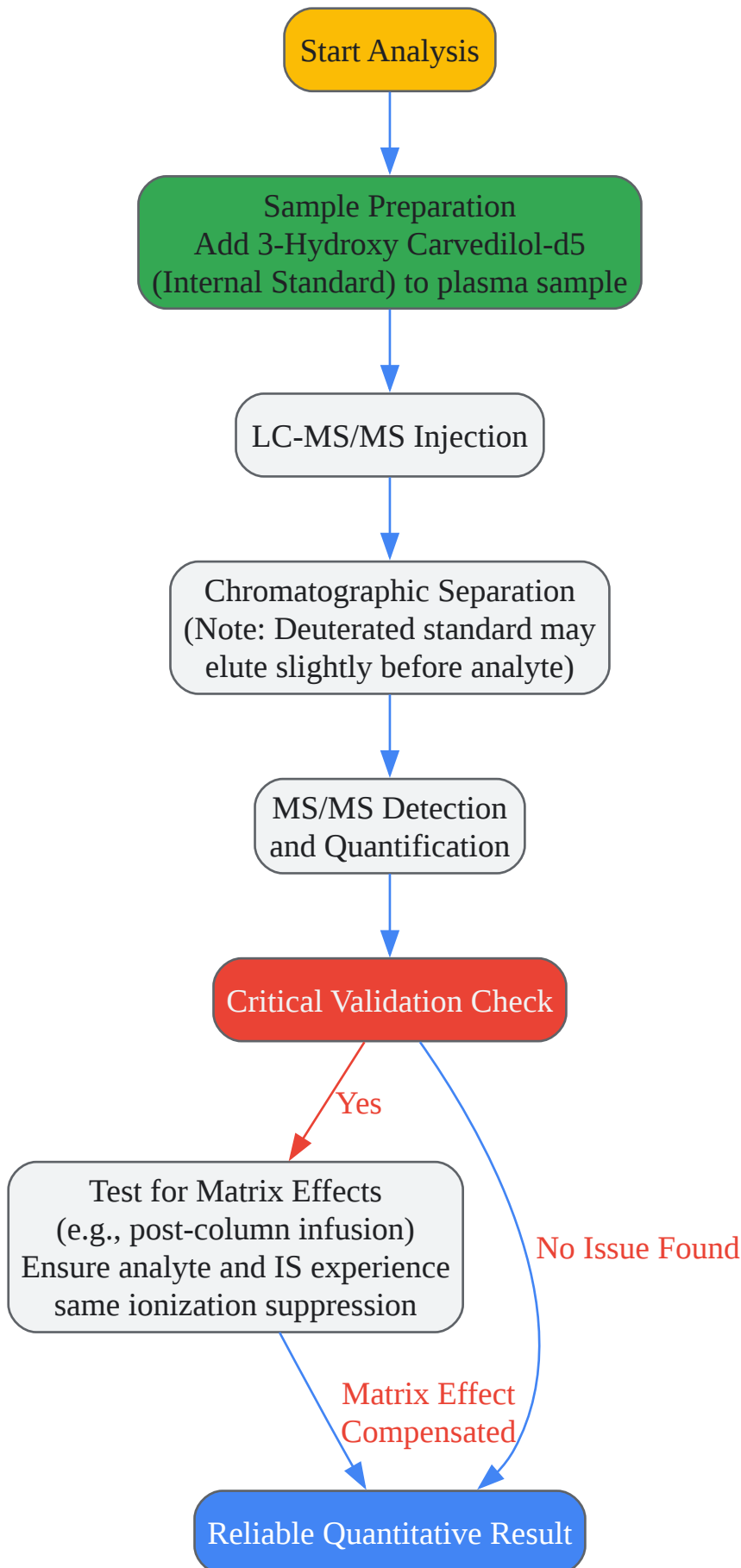
A critical finding from the literature is that using a stable isotopically labeled internal standard like **3-Hydroxy Carvedilol-d5** does not automatically guarantee perfect analytical accuracy.

- **Deuterium Isotope Effect:** The replacement of hydrogen with deuterium can cause the labeled compound to elute slightly earlier than its non-labeled counterpart in reversed-phase liquid chromatography [3] [4].
- **Differential Matrix Effects:** If a region of strong ion suppression from the sample matrix co-elutes with the analytes, this slight retention time difference can lead to the analyte and internal standard being affected by the matrix to different degrees [3] [4]. This can alter the analyte-to-internal-standard peak area ratio and impact the method's accuracy [3] [4].

Therefore, method validation must include experiments to rule out this risk.

Analytical Workflow

The following diagram outlines a general analytical workflow using **3-Hydroxy Carvedilol-d5** as an internal standard, incorporating the critical step to check for matrix effects.



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How to Proceed Further

To develop a complete experimental protocol, I suggest you consider these steps:

- **Consult Method Papers:** Search for detailed bioanalytical methods specifically for quantifying carvedilol and its metabolites in biological matrices like plasma or urine. These papers often provide complete procedures for sample preparation, chromatography, and mass spectrometry conditions [3] [5].
- **Review Supplier Documentation:** The product page for **3-Hydroxy Carvedilol-d5** may offer or reference a certificate of analysis (CoA) with purity information [1].
- **Investigate Metabolism:** To create a signaling pathway diagram for your whitepaper, specific research on carvedilol's metabolic pathways (phase I and II) would be necessary, as this information was not present in the current search results.

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References

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